Cas no 23384-72-7 (1-(3,4-difluorophenyl)propan-1-one)
1-(3,4-difluorophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-Difluorophenyl)propan-1-one
- 3',4'-Difluoropropiophenone
- 3,4-Difluoropropiophenone
- 1-(3,4-difluorophenyl)-1-propanone
- 3,4-Difluorpropiophenon
- 3′,4′-Difluoropropiophenone
- Propiophenone,3',4'-difluoro
- 1-Propanone, 1-(3,4-difluorophenyl)-
- Propiophenone, 3',4'-difluoro-
- FSZOBSMJJFHVCQ-UHFFFAOYSA-N
- KSC551G8R
- SC5049
- SBB055169
- VZ25535
- 1-Propanone,1-(3,4-difluorophenyl)-
- 1-(3,4-Difluorophenyl)-1-propanone #
- N64
- MFCD00015505
- 1-(3,4-difluoro-phenyl)-propan-1-one
- SCHEMBL633278
- DS-3992
- AKOS000148718
- FT-0614299
- 3 inverted exclamation mark ,4 inverted exclamation mark -Difluoropropiophenone
- 1-(3,4-Difluorophenyl)-1-propanone, AldrichCPR
- NS00051411
- 23384-72-7
- DTXSID101297758
- SY106395
- CS-0152659
- 3'',4''-Difluoropropiophenone
- DB-046137
- 3 inverted exclamation marka,4 inverted exclamation marka-Difluoropropiophenone
- 1-(3,4-difluorophenyl)propan-1-one
-
- MDL: MFCD00015505
- Inchi: 1S/C9H8F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
- InChI Key: FSZOBSMJJFHVCQ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(CC)=O)F
- BRN: 2088650
Computed Properties
- Exact Mass: 170.05400
- Monoisotopic Mass: 170.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 64-65°C at 1.8 mmHg
- Flash Point: 84.8±15.9 ºC,
- Refractive Index: 1.488
- Solubility: Almost insoluble (0.088 g/l) (25 º C),
- PSA: 17.07000
- LogP: 2.55750
1-(3,4-difluorophenyl)propan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/38
- Safety Term:S26;S36
1-(3,4-difluorophenyl)propan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(3,4-difluorophenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004874-1g |
3',4'-Difluoropropiophenone |
23384-72-7 | 97% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 004874-10g |
3',4'-Difluoropropiophenone |
23384-72-7 | 97% | 10g |
£39.00 | 2022-03-01 | |
| Fluorochem | 004874-50g |
3',4'-Difluoropropiophenone |
23384-72-7 | 97% | 50g |
£154.00 | 2022-03-01 | |
| Alichem | A015031168-250mg |
3',4'-Difluoropropiophenone |
23384-72-7 | 97% | 250mg |
$489.60 | 2023-09-02 | |
| Alichem | A015031168-500mg |
3',4'-Difluoropropiophenone |
23384-72-7 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A015031168-1g |
3',4'-Difluoropropiophenone |
23384-72-7 | 97% | 1g |
$1504.90 | 2023-09-02 | |
| TRC | D462563-10mg |
1-(3,4-Difluorophenyl)propan-1-one |
23384-72-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D462563-50mg |
1-(3,4-Difluorophenyl)propan-1-one |
23384-72-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D462563-100mg |
1-(3,4-Difluorophenyl)propan-1-one |
23384-72-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Ambeed | A526420-250mg |
1-(3,4-Difluorophenyl)propan-1-one |
23384-72-7 | 98% | 250mg |
$6.0 | 2024-07-28 |
1-(3,4-difluorophenyl)propan-1-one Suppliers
1-(3,4-difluorophenyl)propan-1-one Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(3,4-difluorophenyl)propan-1-one
Professional Introduction to 1-(3,4-difluorophenyl)propan-1-one (CAS No. 23384-72-7)
1-(3,4-difluorophenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 23384-72-7, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its distinct structural motif featuring a 3,4-difluorophenyl group attached to a propanone backbone, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.
The 3,4-difluorophenyl substituent imparts specific electronic and steric effects to the molecule, influencing its reactivity and interactions with biological targets. Fluorine atoms, being highly electronegative, can modulate the electronic distribution of the aromatic ring, enhancing lipophilicity and metabolic stability while also participating in hydrogen bonding interactions. These features are particularly relevant in the design of bioactive molecules targeting enzymes and receptors involved in critical biological pathways.
In recent years, 1-(3,4-difluorophenyl)propan-1-one has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework provides a versatile platform for further functionalization, allowing chemists to introduce additional moieties that enhance binding affinity and selectivity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, where the combination of fluorine substitution and ketone functionality contributes to improved pharmacokinetic profiles.
One of the most compelling aspects of 1-(3,4-difluorophenyl)propan-1-one is its role in developing small-molecule modulators of protein-protein interactions (PPIs). PPIs are integral to numerous cellular processes and are often considered challenging targets for drug development due to their large binding surfaces and lack of well-defined binding pockets. The rigid aromatic core of 3,4-difluorophenyl can serve as a scaffold to mimic key residues in protein interfaces, while the ketone group can engage in specific hydrogen bonding or hydrophobic interactions. This dual functionality has been leveraged in designing compounds that disrupt aberrant PPIs associated with diseases such as cancer and inflammation.
Recent advancements in computational chemistry have further highlighted the potential of 1-(3,4-difluorophenyl)propan-1-one as a lead compound. Molecular docking studies combined with quantum mechanical calculations have revealed that structural modifications around the propan-1-one moiety can fine-tune binding affinities to specific biological targets. For example, computational screening has identified analogs with enhanced activity against Janus kinases (JAKs), which play a crucial role in immune signaling pathways. These findings underscore the importance of 1-(3,4-difluorophenyl)propan-1-one as a starting point for structure-based drug design.
The pharmaceutical industry has also shown interest in 1-(3,4-difluorophenyl)propan-1-one for its potential as an intermediate in producing antiviral and antibacterial agents. The presence of fluorine atoms enhances the molecule's resistance to metabolic degradation, making it more suitable for long-term therapeutic applications. Additionally, the ketone group can undergo various chemical transformations, such as condensation reactions with amino acids or aldehydes, enabling the synthesis of diverse libraries of bioactive compounds.
From a synthetic chemistry perspective, 1-(3,4-difluorophenyl)propan-1-one offers an excellent opportunity for exploring new methodologies. The compound's reactivity allows for selective functionalization at multiple sites, including the aromatic ring and the carbonyl group. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing additional substituents while maintaining the integrity of the core structure. Such approaches have enabled the rapid assembly of complex derivatives with tailored biological properties.
The growing body of research on 1-(3,4-difluorophenyl)propan-1-one underscores its significance as a building block in medicinal chemistry. Its unique combination of structural features—aromaticity, fluorine substitution, and ketone functionality—makes it a versatile tool for addressing unmet medical needs. As computational techniques continue to evolve and high-throughput screening methods become more sophisticated, compounds derived from 23384-72-7 are likely to play an increasingly important role in next-generation therapeutics.
In conclusion, 1-(3,4-difluorophenyl)propan-1-one (CAS No. 23384-72-7) represents a promising chemical entity with broad applications across pharmaceutical research and drug development. Its structural attributes enable innovative approaches to modulating biological pathways relevant to human health, particularly through targeted interference with key protein interactions. The continued exploration of this compound will undoubtedly contribute to advancements in therapeutic innovation, offering new hope for treating complex diseases.